2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-(propan-2-yl)acetamide , as determined by Lexichem TK 2.7.0 computational methods. This name reflects the compound’s structural features:
- A chloroacetamide backbone (2-chloroacetamide) at the root.
- An N-isopropyl group (propan-2-yl) attached to the nitrogen atom of the acetamide.
- A 1,3,4-oxadiazole ring substituted at the 2-position with a methyl group and at the 5-position with a 2-chlorophenyl moiety.
The structural formula can be represented textually as:
$$ \text{ClCH}2\text{C(O)N(CH(CH}3\text{)}2)\text{CH}2\text{-C}3\text{N}2\text{O-C}6\text{H}3\text{Cl-2} $$
This notation emphasizes the connectivity of the oxadiazole ring (C₃N₂O), the chlorophenyl group, and the branched isopropyl substituent.
Alternative Names and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
The SMILES notation (CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2Cl)C(=O)CCl) and InChIKey (KZQZHZHQFYJXQX-UHFFFAOYSA-N) further encode its structure for computational applications.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₄H₁₅Cl₂N₃O₂ , derived from its constituent atoms:
- 14 carbon atoms : 10 from the aromatic and heterocyclic rings, 3 from the isopropyl group, and 1 from the acetamide.
- 15 hydrogen atoms : Distributed across the methyl, methylene, and aromatic groups.
- 2 chlorine atoms : One on the acetamide and another on the phenyl ring.
- 3 nitrogen atoms : Two in the oxadiazole ring and one in the acetamide.
- 2 oxygen atoms : One in the oxadiazole ring and one in the carbonyl group.
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 14 | 12.01 | 168.14 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Chlorine | 2 | 35.45 | 70.90 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 328.19 |
The calculated molecular weight (328.19 g/mol ) matches the PubChem-reported value of 328.2 g/mol , confirming consistency between theoretical and experimental data. The slight discrepancy (0.01 g/mol) arises from rounding conventions in atomic weights.
Properties
CAS No. |
873790-29-5 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)19(13(20)7-15)8-12-17-18-14(21-12)10-5-3-4-6-11(10)16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
KZQZHZHQFYJXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and acetamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the chlorophenyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide, also known as 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide, is a complex organic compound belonging to the oxadiazole derivatives class. It has a molecular weight of 328.19 g/mol and the molecular formula . The CAS number for this compound is 873790-29-5 .
Scientific Research Applications
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide serves various purposes in scientific research:
- Chemistry It is employed as a building block in synthesizing more complex molecules.
- Biology The compound is studied for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is explored as a potential therapeutic agent because of its bioactive properties.
- Industry It is used in developing new materials with specific properties.
This compound is of interest in medicinal chemistry because of its potential biological activities. Research indicates that structurally similar compounds exhibit antimicrobial properties, demonstrating efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Related oxadiazole derivatives also possess insecticidal properties against pests like Helicoverpa armigera and Spodoptera frugiperda. Furthermore, molecular docking studies suggest that derivatives of this compound may interact with cyclooxygenase enzymes (COX-1 and COX-2), which are targets for analgesic drugs.
The biological activity of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide can be attributed to several mechanisms:
- Stimulation of endogenous nitric oxide synthesis, which is involved in vasodilation and pain modulation.
- Inhibition of key enzymes in inflammatory pathways, reducing pain and inflammation.
- Interaction with cell membranes, potentially disrupting microbial cell integrity.
Properties
- IUPAC Name : 2-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylacetamide
- InChI : InChI=1S/C14H15Cl2N3O2/c1-9(2)19(13(20)7-15)8-12-17-18-14(21-12)10-5-3-4-6-11(10)16/h3-6,9H,7-8H2,1-2H3
- InChI Key : KZQZHZHQFYJXQX-UHFFFAOYSA-N
- Canonical SMILES : CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2Cl)C(=O)CCl
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Bioactivity
Key Observations:
Steric Effects : The N-isopropyl group in the target compound may reduce enzymatic degradation compared to smaller substituents (e.g., N-H in ) .
Biological Activity : While the target compound lacks reported bioactivity, analogs with nitrophenyl or trimethoxyphenyl groups show antiproliferative and antimicrobial effects, suggesting the chlorophenyl variant warrants similar testing .
Crystallographic and Conformational Comparisons
- Crystal Packing : N-Substituted acetamides (e.g., ) exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers. The target compound’s isopropyl group may introduce steric hindrance, altering packing efficiency .
- Dihedral Angles : In dichlorophenyl-acetamide derivatives (), dihedral angles between aromatic rings range from 44.5° to 77.5°, affecting molecular rigidity. The target compound’s 2-chlorophenyl and oxadiazole rings likely adopt similar conformations .
Biological Activity
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS No. 873790-29-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₂
- Molecular Weight : 328.19 g/mol
- CAS Number : 873790-29-5
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of 2-chloro-N-substituted acetamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under review has not been extensively tested in this context; however, its structural analogs suggest potential antibacterial activity.
Insecticidal Activity
Preliminary bioassays have demonstrated that related oxadiazole derivatives possess insecticidal properties against pests such as Helicoverpa armigera and Spodoptera frugiperda. These studies indicate that similar compounds can exhibit significant lethal activity at concentrations around 500 mg/L .
Analgesic and Anti-inflammatory Properties
Molecular docking studies have suggested that derivatives of this compound may interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for analgesic drugs . In vivo studies have shown that certain derivatives exhibit significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
The biological activity of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide can be attributed to several mechanisms:
- Nitric Oxide Synthesis : Some derivatives have been shown to stimulate endogenous nitric oxide synthesis, which plays a role in vasodilation and pain modulation .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.
- Membrane Interaction : Structural characteristics allow interactions with cell membranes, potentially leading to disruption of microbial cell integrity.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine under reflux conditions (4 hours) to form the chloroacetamide intermediate .
- Step 2 : Introduce the isopropyl group via nucleophilic substitution using isopropylamine. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile or DMF) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from pet-ether for isolation .
Q. How can spectroscopic techniques confirm the structure of this compound?
Q. How to assess the compound’s stability under varying pH and solvent conditions?
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C for 48 hours. Monitor decomposition via HPLC .
- Solvent Compatibility : Test solubility and stability in polar (DMSO, ethanol) and non-polar solvents (hexane). Use UV-Vis spectroscopy to detect spectral shifts indicative of degradation .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in NH proton signals (e.g., absence in DMSO-d₆ due to exchange broadening). Use deuterated chloroform (CDCl₃) or low-temperature NMR to enhance resolution .
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., density functional theory (DFT) simulations for vibrational frequencies) .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Modifications :
- Biological Assays : Test enzyme inhibition (e.g., lipoxygenase) via UV-based kinetic assays at varying concentrations (1–100 µM) .
Q. How to design computational models for predicting reaction pathways or electronic properties?
- HOMO-LUMO Analysis : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals. Correlate HOMO-LUMO gaps with electrophilicity/nucleophilicity trends .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate predictions with in vitro IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
